Captafol
Description
Captafol (C₁₀H₉Cl₄NO₂S) is a thio-phthalimide fungicide characterized by a trichloromethane-substituted tetrahydrophthalimide structure. It was historically used as a broad-spectrum, non-systemic fungicide to control fungal diseases in crops like tomatoes, potatoes, and rubber . However, due to its high toxicity profile, including carcinogenicity (classified as Group 2A by IARC), this compound has been globally banned for agricultural use since 2010, with specific prohibitions in Thailand (1987) and Malaysia . Its maximum residue limits (MRLs) were phased out, and regulatory bodies like the Rotterdam Convention list it as hazardous due to risks of cancer, skin sensitization, and aquatic toxicity .
Properties
IUPAC Name |
2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl4NO2S/c11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17/h1-2,5-6,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRWWRDRBPCWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl4NO2S | |
| Record name | CAPTAFOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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DSSTOX Substance ID |
DTXSID4020242 | |
| Record name | Captafol | |
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Molecular Weight |
349.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Captafol is a white crystalline solid with a slight, but pungent odor. Mp: 162 °C. Practically insoluble in water. Only slightly soluble in organic solvents. Technical captafol is a wettable light tan powder that is used as a fungicide. Inhaled dust irritates the respiratory tract. Irritates skin and damages eyes. Acute oral toxicity in humans is low. Not persistent in the environment (decomposes with a half-life of 11 days in the soil). Highly toxic to fish and other aquatic organisms., White, crystalline solid with a slight, characteristic pungent odor. [fungicide] [Note: Available commercially as a wettable powder or in liquid form.] [NIOSH], Solid, COLOURLESS CRYSTALLINE POWDER., White, crystalline solid with a slight, characteristic pungent odor., White, crystalline solid with a slight, characteristic pungent odor. [fungicide] [Note: Available commercially as a wettable powder or in liquid form.] | |
| Record name | CAPTAFOL | |
| Source | CAMEO Chemicals | |
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| Record name | Captafol | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | CAPTAFOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Solubility |
0.0001 % (NIOSH, 2023), Slightly soluble in most organic solvents; solubility (g/kg): isopropanol 13; benzene 25; toluene 17; xylene 100; acetone 43; methyl ethyl ketone 44; dimethyl sulfoxide 170, In water, 1.4 mg/l @ 20 °C, Solubility in water: none, 0.0001% | |
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Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 12 | |
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Vapor Pressure |
8e-06 mmHg (NIOSH, 2023), 0.00000001 [mmHg], 8.27X10-9 mm Hg @ 20 °C, 0.000008 mmHg | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25007 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Captafol | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/319 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Captafol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0098.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White, solid, Colorless to pale yellow crystals, White, crystalline solid [Note: Available commercially as a wettable powder or in liquid form]. | |
CAS No. |
2425-06-1 | |
| Record name | CAPTAFOL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031669 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| URL | https://www.osha.gov/chemicaldata/319 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
321 °F (Decomposes) (NIOSH, 2023), 160-161 °C; decomposes slowly at melting point, 160 - 161 °C, 160-161 °C, 321 °F (decomposes), 321 °F (Decomposes) | |
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| URL | https://cameochemicals.noaa.gov/chemical/25007 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | CAPTAFOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/319 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Captafol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0098.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Preparation Methods
Primary Synthesis Route: Nucleophilic Substitution
The foundational method for captafol synthesis, first disclosed in US Patent 3,178,447 (1965), involves the reaction of 1,2,3,6-tetrahydrophthalimide sodium salt with 1,1,2,2-tetrachloroethylsulfenyl chloride (TCESC) in an aprotic solvent. The reaction proceeds as follows:
$$
\text{Na}^+[\text{C}8\text{H}9\text{NO}2]^- + \text{Cl}2\text{SCCCl}2 \rightarrow \text{C}{10}\text{H}9\text{Cl}4\text{NO}_2\text{S} + \text{NaCl}
$$
Reaction Conditions :
- Solvent : Benzene, toluene, or xylene.
- Temperature : 20–40°C under inert atmosphere.
- Stoichiometry : Equimolar ratios of tetrahydrophthalimide sodium salt and TCESC.
The sodium salt of tetrahydrophthalimide is prepared by treating tetrahydrophthalimide with sodium hydroxide in aqueous or alcoholic media. TCESC, synthesized via chlorination of ethylthiol derivatives, is introduced dropwise to prevent exothermic side reactions. Post-reaction, this compound precipitates as a crystalline solid, which is filtered and washed with non-polar solvents to remove unreacted starting materials.
Reaction Mechanism and Byproduct Formation
This compound synthesis follows an Sₙ2-type mechanism , where the deprotonated nitrogen of tetrahydrophthalimide attacks the electrophilic sulfur atom in TCESC. Key side reactions include:
- Hydrolysis of TCESC : In the presence of moisture, TCESC decomposes to dichloroacetic acid and hydrogen sulfide.
- Oxidation of intermediates : Thiol byproducts may oxidize to disulfides under aerobic conditions.
Analyses of technical-grade this compound (98% purity) reveal trace impurities:
- Tetrahydrophthalimide (THPI) : 0.5–1.5% (from incomplete reaction).
- Toluene : 0.5–1.5% (residual solvent).
Purification and Quality Control
Industrial purification involves recrystallization from hot xylene to achieve ≥97% purity. Post-crystallization, the product is dried under vacuum (60°C, 24 hrs) to remove solvent residues.
Analytical Methods for Purity Assessment :
Gas chromatography with electron capture detection (GC/ECD) is preferred for quantifying residual TCESC, while HPLC-UV resolves polar degradation products like dichloroacetic acid.
Industrial-Scale Production and Formulation
This compound is manufactured in batch reactors (500–5,000 L capacity) with jacketed cooling to maintain temperatures below 40°C. Post-synthesis, the product is formulated as:
- Wettable powders (80% active ingredient) : Combined with clay or silica carriers.
- Flowable suspensions (4 lbs/gal) : Dispersed in aqueous media with surfactants.
Key Industrial Challenges :
Chemical Reactions Analysis
Captafol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and nucleophilic reagents for substitution reactions . Major products formed from these reactions include tetrahydrophthalimide and other related compounds .
Scientific Research Applications
Agricultural Applications
Captafol is extensively utilized in agriculture for the following purposes:
- Fungal Disease Control : It is effective against a range of fungal pathogens affecting crops such as tomatoes, potatoes, and coffee. It helps control diseases like potato blight and coffee berry disease, ensuring better yield and quality of produce .
- Application Methods : this compound can be applied through foliar sprays or soil treatments, depending on the target crop and specific disease management protocols .
Table 1: Efficacy of this compound on Various Crops
| Crop | Diseases Controlled | Application Method |
|---|---|---|
| Tomatoes | Early blight, late blight | Foliar spray |
| Potatoes | Late blight | Soil treatment |
| Coffee | Coffee berry disease | Foliar spray |
Non-Agricultural Applications
Beyond its agricultural uses, this compound has several non-agricultural applications:
- Wood Preservation : this compound is employed as a wood preservative to protect timber from fungal degradation. It is particularly useful in treating grafting and pruning wounds in trees .
- Research in Toxicology : this compound has been extensively studied for its potential carcinogenic effects. Research has shown that it can induce tumors in laboratory animals, making it significant for toxicological studies .
Toxicological Research
This compound has been the subject of numerous studies examining its carcinogenic potential:
- Animal Studies : In Fischer 344 rats, this compound was administered at varying doses over extended periods, leading to significant increases in renal and hepatic tumors. The data indicated a dose-related trend in tumor incidence, particularly for kidney tumors .
- Genotoxicity : In vitro studies have shown that this compound can cause DNA damage, including single-strand breaks and chromosomal aberrations. This genotoxic potential raises concerns regarding its safety for human exposure .
Table 2: Summary of Toxicological Findings on this compound
Regulatory Status and Safety Concerns
Due to its carcinogenic potential, this compound's use is regulated in many countries. The International Agency for Research on Cancer (IARC) classifies this compound as possibly carcinogenic to humans (Group 2B), based on sufficient evidence from animal studies but limited data on human exposure .
Case Studies
-
Carcinogenicity Study (NTP 2008) :
- A study involving Fischer 344 rats showed a significant increase in both benign and malignant kidney tumors after long-term exposure to this compound.
- The study highlighted the importance of understanding the dose-response relationship in evaluating cancer risk associated with agricultural chemicals.
-
Genotoxicity Assessment (Ito et al., 1988) :
- This study assessed the liver foci induced by this compound in rats previously exposed to diethylinitrosamine.
- Results indicated that this compound significantly increased the number of glutathione S-transferase placental form positive foci, suggesting its role as a promoter of liver carcinogenesis.
Mechanism of Action
Captafol exerts its fungicidal effects by inhibiting the respiration process in fungal cells. It disrupts the electron transport chain, leading to the production of reactive oxygen species and subsequent cell damage . The molecular targets include key enzymes involved in the respiratory pathway, ultimately causing cell death .
Comparison with Similar Compounds
Key Differences :
- Reactivity : this compound hydrolyzes rapidly in alkaline environments, generating toxic byproducts like HCl and sulfur oxides, whereas captan is more stable at neutral pH .
- Genotoxicity: this compound exhibits tenfold higher potency in γH2AX induction (a DNA damage marker) compared to captan, with LEC values of 9.85 μM (this compound) vs. ~1 μM (captan) .
- Metabolism : Both compounds degrade to tetrahydrophthalimide (THPI), but this compound’s trichloromethane group increases oxidative stress and mutagenicity .
Toxicological Profiles
Regulatory Status :
- This compound: Banned globally due to carcinogenicity and teratogenicity .
- Captan : Approved with MRLs (e.g., 25 ppm in strawberries) but linked to myeloma risk .
- Folpet: Restricted in the EU; classified as a suspected carcinogen .
Agricultural Efficacy and Unintended Effects
- Fungal Control : this compound showed high suppression of Phytophthora palmivora mycelial growth and sporangia production, comparable to metalaxyl .
- Unintended Effects : Both this compound and chlorothalonil increased Sclerotinia blight severity in peanuts, reducing yields by 25–40% .
Physicochemical and Environmental Behavior
This compound’s low water solubility (2.24 ppm) and high Kow (1,523) indicate a propensity for bioaccumulation, though rapid hydrolysis in alkaline soils limits long-term persistence . In contrast, captan’s moderate solubility (3.3 ppm) and lower Kow (2.8) reduce bioaccumulation risks but prolong its presence in neutral environments .
Biological Activity
Captafol is a synthetic fungicide that has been extensively studied for its biological activity, particularly its toxicological and carcinogenic properties. It is primarily used in agriculture to control fungal diseases in crops. However, its potential health risks have raised significant concerns, leading to extensive research on its biological effects.
This compound is chemically known as N-(trichloromethylthio)phthalimide. Upon hydrolysis, it decomposes into several metabolites, including tetrahydrophthalimide and dichloroacetic acid, which may contribute to its biological activity and toxicity. The compound exhibits antifungal properties by disrupting cellular processes in fungi, but it also poses risks to human health and the environment.
Toxicological Studies
Numerous studies have evaluated the toxicological effects of this compound, particularly focusing on its carcinogenic potential.
- Acute Toxicity : The oral LD50 for this compound in rats ranges from 2500 to 6200 mg/kg body weight, while the dermal LD50 in rabbits is approximately 15,400 mg/kg .
- Chronic Exposure : Long-term studies indicated growth depression in rats at high dietary concentrations (1500-5000 ppm), with significant increases in organ weights (liver, kidney) and notable histopathological changes observed in liver and kidney tissues .
Carcinogenicity
This compound has been classified as a probable human carcinogen based on sufficient evidence from experimental animal studies. Key findings include:
- Liver Tumors : In Fischer 344 rats, this compound exposure resulted in a dose-related increase in hepatocellular carcinoma and adenoma .
- Kidney Tumors : Studies reported benign renal-cell adenomas and malignant renal-cell carcinomas in male F344 rats exposed to this compound .
- Mammary Gland Tumors : Female rats also exhibited benign mammary tumors upon exposure to the compound .
Genotoxic Effects
This compound has demonstrated genotoxic properties through various mechanisms:
- DNA Damage : It caused DNA damage and gene mutations in bacterial systems. Exogenous metabolic systems can reduce this activity, indicating that metabolic activation plays a role in its genotoxicity .
- Chromosomal Aberrations : In cultured mammalian cells, this compound induced sister chromatid exchanges and micronucleus formation, further supporting its genotoxic potential .
Study 1: Long-Term Feeding Trials
In a two-year feeding trial involving Fischer 344 rats, significant findings were observed:
- Mortality was notably increased at the highest dose (5000 ppm), with all males dying by 23 months.
- Histopathological examinations revealed liver degeneration characterized by cell vacuolization and infiltration by mononuclear cells at higher doses .
Study 2: Tumor Promotion Studies
Research conducted by Ito et al. (1988) demonstrated that this compound could promote liver foci formation when administered alongside known carcinogens like N-nitrosodiethylamine. This study highlighted the compound's role not just as a carcinogen but also as a promoter of tumorigenesis under specific conditions .
Summary of Toxicological Findings
Q & A
Q. What experimental models are recommended for assessing Captafol’s carcinogenic potential?
this compound’s carcinogenicity has been evaluated in mice and rats via oral administration. In mice, dose-related increases in adenocarcinomas of the small intestine, vascular tumors (heart/spleen), and hepatocellular carcinomas were observed. In rats, renal and liver tumors showed dose-dependent trends, particularly in males . For basic research, oral gavage studies in these species are recommended, with histopathological analysis of target organs and dose-response modeling.
Q. How does this compound’s chemical stability influence experimental design?
this compound hydrolyzes rapidly in alkaline environments and decomposes under heat, releasing toxic byproducts like sulfur oxides and phosgene . Researchers must control pH (neutral buffers), avoid high temperatures, and use inert solvents (e.g., dimethyl sulfoxide) to prevent degradation during in vitro assays. Stability testing via HPLC or mass spectrometry is critical to validate compound integrity .
Q. What is the basis for this compound’s IARC Group 2A classification?
The International Agency for Research on Cancer (IARC) classified this compound as "probably carcinogenic to humans" (Group 2A) based on sufficient evidence in animals (renal/liver tumors in rats, intestinal/hepatic cancers in mice) and supporting genotoxicity data (dominant lethal mutations in rats, chromosomal aberrations in human cells) .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s teratogenic effects across species?
this compound exhibits species-specific teratogenicity: embryolethal and teratogenic in hamsters at high doses (200 mg/kg) but no effects in rabbits or monkeys . To reconcile these disparities, advanced studies should compare metabolic pathways (e.g., cytochrome P450 activity) and placental transfer mechanisms. Use of transgenic models or in vitro placental barriers could clarify interspecies differences .
Q. What methodologies are used to evaluate this compound’s genotoxicity in vitro?
this compound induces DNA damage in bacterial reverse mutation assays (e.g., E. coli), sister chromatid exchange in mammalian cells, and micronucleus formation in human lymphocytes . Standardized protocols include:
Q. How to design ecotoxicology studies considering this compound’s environmental degradation?
this compound’s half-life in soil ranges from 3–11 days, but it is highly toxic to aquatic life (96-hr LC50: 0.027–0.23 mg/L for fish) . Advanced studies should simulate real-world conditions:
- Soil Microcosms : Monitor degradation products (e.g., tetrachloroethanesulfonic acid) via LC-MS.
- Aquatic Toxicity : Use mesocosms to assess bioaccumulation in algae (Chlorella vulgaris) and invertebrates (Daphnia magna) under varying pH/temperature .
Q. Best practices for assessing dermal sensitization in occupational exposure models?
this compound is a potent skin sensitizer, validated via human patch tests (10–20% concentration) and murine Local Lymph Node Assays (LLNA) . For mechanistic studies:
- Mouse Ear Swelling Test (MEST) : Quantify sensitization via ear thickness and histamine release.
- Proteomic Profiling : Identify biomarkers (e.g., IL-18) in exposed human keratinocytes .
Methodological Considerations
- Data Contradiction Analysis : For conflicting results (e.g., teratogenicity), apply weight-of-evidence approaches using Bradford Hill criteria (dose-response, biological plausibility) .
- Statistical Power : Use longitudinal designs with ≥3 dose groups and non-parametric tests (e.g., Kruskal-Wallis) for skewed tumor incidence data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
